REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1.F[C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][C:12]=1[F:19].C([O-])([O-])=O.[K+].[K+]>CN(C)C=O>[C:15]([C:14]1[CH:17]=[CH:18][C:11]([N:3]2[CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=[C:2]2[CH3:1])=[C:12]([F:19])[CH:13]=1)#[N:16] |f:2.3.4|
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Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
CC=1NC=C(N1)C(=O)O
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C#N)C=C1)F
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by HPLC
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC(=C(C=C1)N1C(=NC(=C1)C(=O)O)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |